molecular formula C13H18Cl2N2O B2414470 2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride CAS No. 1170601-73-6

2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride

Cat. No. B2414470
CAS RN: 1170601-73-6
M. Wt: 289.2
InChI Key: SCSIXPFKBYVOAJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1170601-73-6 . It has a molecular weight of 289.2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-[4-(1-piperidinyl)phenyl]acetamide hydrochloride . The InChI code is 1S/C13H17ClN2O.ClH/c14-10-13(17)15-11-4-6-12(7-5-11)16-8-2-1-3-9-16;/h4-7H,1-3,8-10H2,(H,15,17);1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 289.2 .

Scientific Research Applications

Antibacterial Activity

Compounds structurally related to 2-chloro-N-(4-piperidin-1-ylphenyl)acetamide hydrochloride have been investigated for their antibacterial properties. For instance, acetamide derivatives with piperidine and 1,3,4-oxadiazole heterocyclic cores, synthesized through a multi-step process, have demonstrated moderate inhibitory effects against various bacterial strains including Gram-negative ones. Specifically, a compound with a 2-methylphenyl group showed significant inhibitory activity against strains like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Antimicrobial Properties

Similar derivatives have also been evaluated for their antimicrobial activities. N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed effectiveness against pathogenic bacteria and Candida species. These compounds were found to be more effective against fungi than bacteria, with certain derivatives exhibiting significant anticandidal activity (Mokhtari & Pourabdollah, 2013).

Potential Pesticide Applications

N-derivatives of related compounds, characterized through X-ray powder diffraction, have been explored as potential pesticides. These organic compounds show promise in this area, though specific efficacy and application details are not detailed in the abstract (Olszewska et al., 2011).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of related compounds for various applications. For example, the practical process of synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described. This research could provide insights into the synthesis of this compound (Guillaume et al., 2003).

Antimicrobial Synthesis Studies

Further studies have synthesized and characterized compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showcasing moderate antimicrobial activities against various strains including E. coli and Staphylococcus aureus (Ovonramwen et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)15-11-4-6-12(7-5-11)16-8-2-1-3-9-16;/h4-7H,1-3,8-10H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSIXPFKBYVOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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